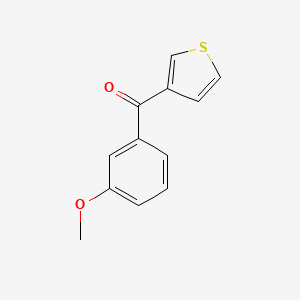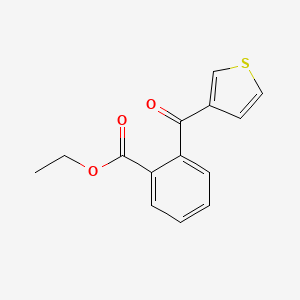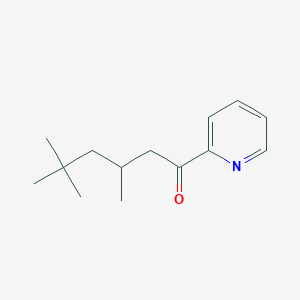
2,4,4-Trimethylpentyl 2-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylpentyl 2-pyridyl ketone is a chemical compound known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and agrochemicals. It is a colorless liquid with a fruity odor and is also referred to as Mesityl oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentyl 2-pyridyl ketone can be achieved through various methods. One practical method involves the rapid synthesis of a 2-pyridyl ketone library in continuous flow, where 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in good yield . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions. The process typically includes the use of high-purity reagents and advanced equipment to ensure the quality and consistency of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylpentyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Under reducing conditions, the carbonyl group can be converted to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
2,4,4-Trimethylpentyl 2-pyridyl ketone has diverse applications in scientific research, including:
Drug Development: It has potential as a therapeutic agent for cancer, Alzheimer’s disease, and diabetes.
Clinical Trials: The compound is used in clinical trials to evaluate its efficacy and safety in treating various medical conditions.
Environmental Research: It is used in studies related to environmental pollution and remediation.
Catalysis and Organic Synthesis: The compound is valuable in catalysis and organic synthesis, contributing to advancements in these fields.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpentyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one
- 1-Hexanone, 3,5,5-trimethyl-1-(2-pyridinyl)-
Uniqueness
2,4,4-Trimethylpentyl 2-pyridyl ketone is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds . Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness.
Properties
IUPAC Name |
3,5,5-trimethyl-1-pyridin-2-ylhexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(10-14(2,3)4)9-13(16)12-7-5-6-8-15-12/h5-8,11H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDGDIQBNHZNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=N1)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641997 |
Source


|
| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-74-3 |
Source


|
| Record name | 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
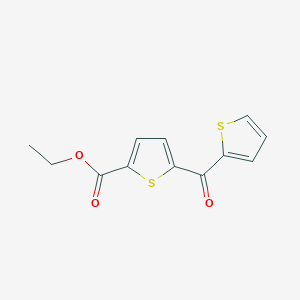
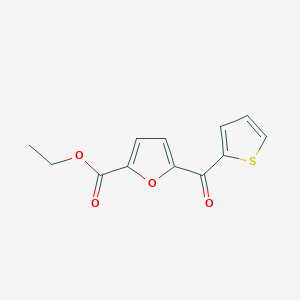

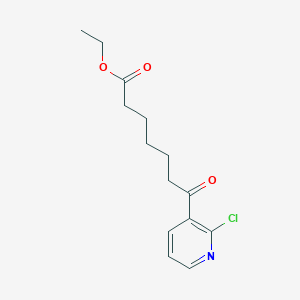
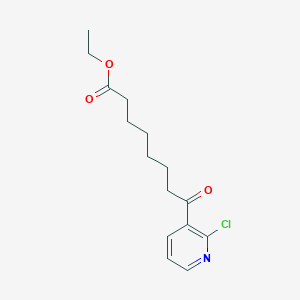

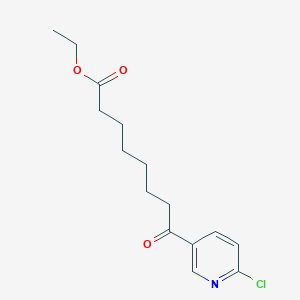
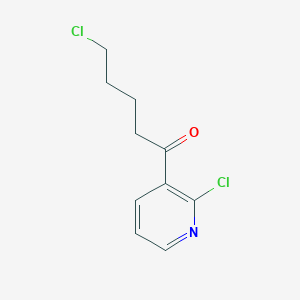
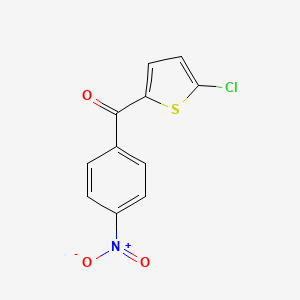
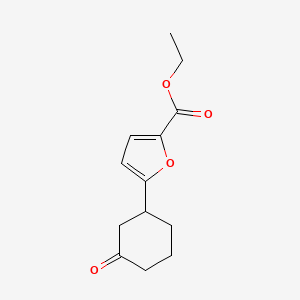
![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
